N,N'-bis(3-chloropyridin-2-yl)pyridine-2,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~5~-BIS(3-CHLORO-2-PYRIDYL)-2,5-PYRIDINEDICARBOXAMIDE is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two pyridine rings substituted with chlorine atoms and connected through a dicarboxamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~5~-BIS(3-CHLORO-2-PYRIDYL)-2,5-PYRIDINEDICARBOXAMIDE typically involves the reaction of 3-chloro-2-pyridinecarboxylic acid with appropriate amine derivatives under controlled conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an organic solvent like dichloromethane or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of N2,N~5~-BIS(3-CHLORO-2-PYRIDYL)-2,5-PYRIDINEDICARBOXAMIDE may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of automated systems for temperature control, mixing, and purification ensures high yield and purity of the final product. The purification process typically involves recrystallization or chromatographic techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~5~-BIS(3-CHLORO-2-PYRIDYL)-2,5-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms on the pyridine rings can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine (TEA) or potassium carbonate (K~2~CO~3~).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~,N~5~-BIS(3-CHLORO-2-PYRIDYL)-2,5-PYRIDINEDICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N2,N~5~-BIS(3-CHLORO-2-PYRIDYL)-2,5-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~,N~5~-BIS(2-PYRIDYL)-2,5-PYRIDINEDICARBOXAMIDE: Similar structure but lacks chlorine substitution.
N~2~,N~5~-BIS(3-BROMO-2-PYRIDYL)-2,5-PYRIDINEDICARBOXAMIDE: Similar structure with bromine instead of chlorine.
N~2~,N~5~-BIS(3-METHYL-2-PYRIDYL)-2,5-PYRIDINEDICARBOXAMIDE: Similar structure with methyl groups instead of chlorine.
Uniqueness
N~2~,N~5~-BIS(3-CHLORO-2-PYRIDYL)-2,5-PYRIDINEDICARBOXAMIDE is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and biological activity. The chlorine atoms can participate in various chemical reactions, making this compound versatile for different applications.
Eigenschaften
Molekularformel |
C17H11Cl2N5O2 |
---|---|
Molekulargewicht |
388.2 g/mol |
IUPAC-Name |
2-N,5-N-bis(3-chloropyridin-2-yl)pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C17H11Cl2N5O2/c18-11-3-1-7-20-14(11)23-16(25)10-5-6-13(22-9-10)17(26)24-15-12(19)4-2-8-21-15/h1-9H,(H,20,23,25)(H,21,24,26) |
InChI-Schlüssel |
XBLWCIAOVKDQDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=C(C=CC=N3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.